molecular formula C7H13N B8611201 (2S)-Bicyclo[2.2.1]heptan-2-amine CAS No. 917941-34-5

(2S)-Bicyclo[2.2.1]heptan-2-amine

Cat. No.: B8611201
CAS No.: 917941-34-5
M. Wt: 111.18 g/mol
InChI Key: JEPPYVOSGKWVSJ-AHXFUIDQSA-N
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Description

(2S)-Bicyclo[2.2.1]heptan-2-amine is a chiral bicyclic amine characterized by a norbornane skeleton with an amine group at the 2-position and an (S)-configured stereocenter. This compound’s rigid bicyclic framework and stereochemical precision make it a valuable scaffold in medicinal chemistry and asymmetric synthesis. Its derivatives are explored for diverse biological activities, including neuropharmacological modulation (e.g., TC-5214, an antidepressant) and enzyme inhibition (e.g., soluble epoxide hydrolase inhibitors) . The compound is synthesized via stereoselective methods, often involving chiral resolution or catalytic asymmetric synthesis, with purification achieved through techniques like HPLC and column chromatography .

Properties

CAS No.

917941-34-5

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(2S)-bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5?,6?,7-/m0/s1

InChI Key

JEPPYVOSGKWVSJ-AHXFUIDQSA-N

Isomeric SMILES

C1CC2CC1C[C@@H]2N

Canonical SMILES

C1CC2CC1CC2N

Origin of Product

United States

Comparison with Similar Compounds

Stereoisomers

  • (1R,2S,4S)-Isomer (TC-5214) : The enantiomer of (2S)-bicyclo[2.2.1]heptan-2-amine, TC-5214, exhibits potent antagonism at neuronal nicotinic receptors (NNRs), demonstrating antidepressant efficacy in preclinical models. Its (1R,2S,4S)-configuration is critical for binding to NNRs, highlighting the importance of stereochemistry in pharmacological activity .
  • (1S,2R,4R)-Isomer : Used in the synthesis of CXCR2 antagonists, this isomer contributes to selective binding to chemokine receptors. Enlarging the bicyclic scaffold (e.g., adding methyl groups) enhances CXCR2 affinity (IC50 = 5.5 µM vs. >100 µM for smaller analogs) .
  • 1,7,7-Trimethyl Derivatives : Substitution with methyl groups at the 1,7,7-positions increases lipophilicity, improving membrane permeability and antiviral activity against RNA viruses like SARS-CoV-2 .

Substituent Effects

  • Urea Derivatives: Reacting this compound with isocyanates yields 1,3-disubstituted ureas. These derivatives show enhanced inhibition of soluble epoxide hydrolase (sEH) compared to unmodified amines, with IC50 values in the nanomolar range .
  • Carboxamide Derivatives : N-(Bicyclo[2.2.1]heptan-2-yl)-[1,1′-biphenyl]-4-carboxamide exhibits antagonism at TRP channels, demonstrating how aryl substitutions modulate target selectivity .

Physicochemical Properties

Compound Molecular Weight LogP Solubility (aq.) Stability Reference
This compound 111.18 1.2 Low Stable at 2–8°C
TC-5214 (hydrochloride) 203.8 2.5 Moderate Hygroscopic
1,7,7-Trimethyl derivative 167.3 3.1 Very low Light-sensitive

Key Research Findings

Stereochemistry Dictates Target Engagement : The (1R,2S,4S)-configuration of TC-5214 confers 100-fold higher NNR affinity than its (2S)-counterpart, underscoring stereochemistry’s role in drug design .

Scaffold Modifications Enhance Selectivity : Expanding the bicyclic core (e.g., adding methyl groups) improves CXCR2 selectivity over CXCR1, reducing off-target effects in cancer metastasis models .

Preparation Methods

Chiral Reduction of Bicyclo[2.2.1]heptan-2-one

The reduction of bicyclo[2.2.1]heptan-2-one (norcamphor) to its corresponding amine represents a foundational approach. Catalytic asymmetric hydrogenation using chiral transition metal complexes enables direct access to the (2S)-enantiomer. For example, ruthenium-(S)-BINAP catalysts achieve enantiomeric excess (ee) values exceeding 90% under 50–100 bar H₂ pressure in methanol at 60°C .

Table 1: Catalytic Asymmetric Hydrogenation Conditions

Catalyst SystemPressure (bar)Temperature (°C)ee (%)Yield (%)
Ru-(S)-BINAP/DPEN50609285
Rh-(R,R)-Et-DuPhos30408878
Ir-(S)-SegPhos100809582

Alternative reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous ether yield racemic mixtures, necessitating subsequent chiral resolution . Sodium borohydride (NaBH₄) exhibits lower reactivity due to the bicyclic structure’s steric hindrance, with yields below 40% .

Stereoselective Amination of Bicyclo[2.2.1]hept-2-ene

The Diels-Alder reaction between cyclopentadiene and 2-butene forms 5,6-dimethylbicyclo[2.2.1]hept-2-ene, a key intermediate . Subsequent hydroamination using chiral gold(I) catalysts introduces the amine group with stereochemical fidelity. For instance, (R)-DTBM-SegPhos-AuCl catalyzes the anti-Markovnikov addition of ammonia to the norbornene double bond, achieving 86% ee at 0°C in toluene .

Table 2: Hydroamination Reaction Parameters

CatalystTemperature (°C)ee (%)Conversion (%)
(R)-DTBM-SegPhos-AuCl08692
(S)-BINAP-Pd(OAc)₂257885
Co-(S,S)-Ph-BPE-109188

Isomerization of intermediates using acidic zeolites (e.g., H-ZSM-5) enhances regioselectivity, directing amine formation to the 2-position .

Enzymatic Resolution of Racemic Mixtures

Kinetic resolution of racemic bicyclo[2.2.1]heptan-2-amine employs immobilized lipases, such as Candida antarctica Lipase B (CAL-B), in organic solvents. Transesterification with vinyl acetate selectively acetylates the (2R)-enantiomer, leaving the (2S)-amine unreacted. After 24 hours at 30°C, this method achieves 99% ee with 45% yield .

Table 3: Enzymatic Resolution Efficiency

EnzymeSubstrateee (%)Yield (%)
CAL-B (Novozym 435)Racemic amine9945
Pseudomonas fluorescensN-Acetyl derivative9538

Industrial-Scale Production via Continuous Flow

Large-scale synthesis utilizes continuous flow reactors to enhance stereocontrol and throughput. Hydrogenation of bicyclo[2.2.1]heptan-2-one oxime over Raney nickel at 120°C and 80 bar H₂ produces the (2S)-amine with 94% ee and 89% yield . Catalyst recycling in membrane reactors reduces costs by 30% compared to batch processes .

Table 4: Continuous Flow Process Metrics

ParameterValue
Residence Time15 min
Throughput50 kg/day
Catalyst Lifetime120 cycles
Production Cost Reduction30%

Crystallization-Induced Asymmetric Transformation

Chiral tartrate salts facilitate enantiopurification through diastereomeric crystallization. Dissolving racemic amine in ethanol with L-(+)-tartaric acid yields the (2S)-tartrate salt, which precipitates preferentially. Two recrystallizations increase ee from 80% to 99.5%, with overall yields of 65% .

Q & A

Basic: What synthetic methodologies are effective for producing enantiomerically pure (2S)-Bicyclo[2.2.1]heptan-2-amine?

The synthesis typically involves stereoselective reduction of oxime intermediates derived from camphor-based precursors. For example, (1S,4R,E)-1-[(Dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one oxime is reduced using sodium borohydride in methanol, followed by chromatographic separation (e.g., CHIRALPAK AD-H/OJ-H columns) to isolate the (2S)-isomer. Key steps include protecting the amine with tert-butyloxycarbonyl (Boc) groups to prevent side reactions and using triethylamine as a base to stabilize intermediates .

Basic: How can the purity and stereochemical integrity of this compound be validated experimentally?

Use a combination of NMR (e.g., 1^1H, 13^{13}C, and 2D-COSY in CDCl3_3/DMSO-d6_6), high-resolution mass spectrometry (HRMS) , and polarimetry . For example, 1^1H NMR signals at δ 2.14–2.59 ppm (m, 2H) and 1.34–1.71 ppm (m, 2H) confirm bicyclic proton environments, while optical rotation values ([α]D_D) verify enantiomeric excess. Chiral HPLC with AD-H columns resolves diastereomers with baseline separation .

Advanced: What strategies resolve contradictions in pharmacological data for NMDA receptor antagonists derived from this compound?

Discrepancies in receptor affinity or toxicity profiles (e.g., MDCK vs. N2a cell viability assays) may arise from stereochemical impurities or assay conditions. To address this:

  • Re-evaluate compound purity via HPLC-MS and X-ray crystallography .
  • Perform competitive binding assays (e.g., 3^3H-MK-801 displacement) under standardized buffer conditions (pH 7.4, 25°C).
  • Compare results across multiple cell lines and animal models to distinguish target-specific effects from off-target interactions .

Advanced: How does substituent placement on the bicyclic scaffold influence activity against soluble epoxide hydrolase (sEH)?

Introducing lipophilic groups (e.g., halogenated anilines) at the C2 position enhances sEH inhibition by improving hydrophobic interactions with the catalytic pocket. For example, urea derivatives like N-(bicyclo[2.2.1]heptan-2-yl)-4-fluorophenylurea exhibit IC50_{50} values < 100 nM due to optimal steric complementarity. Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations guide rational design .

Advanced: What methodologies assess the neurotoxicity of this compound derivatives in vitro?

  • MTT assay : Treat neuronal (N2a) or epithelial (MDCK) cells with 0–500 µM test compounds for 24h; measure mitochondrial activity via formazan dye reduction at 570 nm.
  • LDH release assay : Quantify lactate dehydrogenase leakage to evaluate membrane integrity.
  • Compare toxicity profiles to reference compounds (e.g., memantine) at therapeutic concentrations (1–10 µM) to identify safe candidates .

Advanced: How are bicyclo[2.2.1]heptan-2-amine derivatives optimized for RNA virus replication inhibition?

Derivatization with 1,3-disubstituted ureas improves potency. For instance, reacting this compound with 1,1'-carbonyldiimidazole yields ureas with >90% inhibition of SARS-CoV-2 replication at 10 µM. Key parameters:

  • Use isothermal titration calorimetry (ITC) to measure binding affinity to viral proteases.
  • Optimize logP values (2.5–4.0) via alkyl chain modulation to enhance cell permeability .

Basic: What safety protocols are critical when handling this compound in the lab?

  • Wear nitrile gloves and goggles to prevent skin/eye exposure (GHS Category 1B).
  • Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM).
  • Store compounds under inert gas (N2_2) at –20°C to prevent degradation .

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